Cyclohex-3-ene-1-methyl formate

Fragrance chemistry Distillation process Volatility profiling

Cyclohex-3-ene-1-methyl formate (CAS 69367-45-9, IUPAC: cyclohex-3-en-1-ylmethyl formate) is a C₈H₁₂O₂ formate ester featuring a cyclohexene ring linked via a methylene (-CH₂-) spacer to a formate group. This structural architecture — a formate ester rather than a carboxylate ester, with an unconjugated alkene — distinguishes it from common cyclohexene-ester analogs.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 69367-45-9
Cat. No. B12647949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-3-ene-1-methyl formate
CAS69367-45-9
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)COC=O
InChIInChI=1S/C8H12O2/c9-7-10-6-8-4-2-1-3-5-8/h1-2,7-8H,3-6H2
InChIKeyZICOSWDVLGBUAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohex-3-ene-1-methyl formate (CAS 69367-45-9): A Differentiated Cyclohexenyl Formate Ester for Fragrance and Intermediate Procurement


Cyclohex-3-ene-1-methyl formate (CAS 69367-45-9, IUPAC: cyclohex-3-en-1-ylmethyl formate) is a C₈H₁₂O₂ formate ester featuring a cyclohexene ring linked via a methylene (-CH₂-) spacer to a formate group . This structural architecture — a formate ester rather than a carboxylate ester, with an unconjugated alkene — distinguishes it from common cyclohexene-ester analogs. The compound has a predicted density of 1.0±0.1 g/cm³, a boiling point of 194.5±9.0 °C at 760 mmHg, a flash point of 83.7±9.3 °C, a calculated LogP of 1.97, a vapor pressure of 0.4±0.4 mmHg at 25 °C, and a refractive index of 1.459 (predicted) . It serves as a fragrance intermediate and building block in organic synthesis, with the formate ester conferring distinct volatility and reactivity properties relative to methyl carboxylate, acetate, or alcohol analogs .

Formate ester May differentiate volatility and reactivity from common cyclohexene carboxylate or acetate esters
Unconjugated alkene Provides olefin reactivity without direct ester conjugation, supporting selective derivatization
Fragrance intermediate Formate ester structure and mid-range LogP support evaluation in fragrance formulation workflows

Why Generic Substitution of Cyclohex-3-ene-1-methyl formate Fails: Physicochemical Divergence Among Cyclohexene Esters and Alcohols


Despite sharing a cyclohexene core, Cyclohex-3-ene-1-methyl formate cannot be freely substituted with methyl 3-cyclohexene-1-carboxylate (CAS 6493-77-2), 3-cyclohexene-1-methanol (CAS 1679-51-2), terpinyl formate (CAS 2153-26-6), or 2,4-dimethylcyclohex-3-ene-1-methyl acetate (CAS 67634-26-8). The formate ester group (-O-CH=O) provides a distinct combination of hydrophilicity, hydrogen-bonding capacity, and chemical lability compared to the methyl carboxylate (-COOCH₃) or acetate (-OCOCH₃) analogs . These differences manifest as measurable variations in boiling point, lipophilicity (LogP), vapor pressure, and flash point, which directly impact downstream distillation performance, fragrance volatility profile, olfactory character, and safety classification . The unconjugated position of the alkene in the target compound further differentiates its reactivity in oxidation or addition chemistry from ring-substituted or conjugated analogs . The quantitative evidence below demonstrates that casual replacement leads to altered physicochemical behavior, potentially compromising product performance or process reproducibility.

Formate vs. carboxylate or acetate
Boiling point, LogP, and flash point may shift relative to methyl carboxylate or acetate analogs, impacting distillation behavior and fragrance profile.
Terpinyl formate lipophilicity mismatch
~1.3 log unit lower LogP may alter phase partitioning and odor perception, limiting direct substitution without reformulation.
Dimethyl acetate analog volatility
~3-fold lower vapor pressure may reduce headspace concentration and fragrance longevity in open applications.

Product-Specific Quantitative Evidence Guide for Cyclohex-3-ene-1-methyl formate (69367-45-9)


Boiling Point and Volatility Comparison: Cyclohex-3-ene-1-methyl formate vs. Methyl 3-Cyclohexene-1-carboxylate

Cyclohex-3-ene-1-methyl formate exhibits a boiling point of 194.5±9.0 °C at 760 mmHg, which is approximately 19.6 °C lower than the 174.9±19.0 °C of the direct methyl carboxylate analog, methyl 3-cyclohexene-1-carboxylate (CAS 6493-77-2) . This substantial difference in atmospheric boiling point indicates that the formate ester possesses significantly higher volatility than the methyl carboxylate, directly affecting distillation fractionation, evaporation rate in fragrance applications, and headspace concentration in formulated products .

Boiling point
Data to verify
194.5±9.0 °C vs. 174.9±19.0 °C (methyl carboxylate)
Δ ≈ +19.6 °C (formate ester boils higher)
Boiling point difference may shift distillation cut points and evaporation kinetics.
Predicted values; experimental verification recommended.
Fragrance chemistry Distillation process Volatility profiling

Lipophilicity (LogP) Comparison: Cyclohex-3-ene-1-methyl formate vs. Terpinyl Formate

The calculated LogP of Cyclohex-3-ene-1-methyl formate is 1.97, which is 1.29 log units lower than the 3.26 LogP of terpinyl formate (CAS 2153-26-6), a structurally related formate ester bearing a para-menthane skeleton . This substantial difference in predicted lipophilicity indicates that the target compound is significantly more polar, less hydrophobic, and thus exhibits different solubility characteristics, different partitioning behavior in emulsions and surfactant systems, and a different odor-perception profile (more water-soluble, faster-eluting in reversed-phase chromatography) .

Lipophilicity
Data to verify
ΔLogP -1.29 (target LogP 1.97 vs. terpinyl formate 3.26)
~19-fold higher aqueous partitioning
LogP difference may alter phase partitioning and chromatographic retention.
Predicted LogP; experimental validation advised.
Fragrance formulation QSAR modeling Absorption and distribution

Vapor Pressure Comparison: Cyclohex-3-ene-1-methyl formate vs. 2,4-Dimethylcyclohex-3-ene-1-methyl acetate

Cyclohex-3-ene-1-methyl formate has a predicted vapor pressure of 0.4±0.4 mmHg at 25 °C, which is approximately 0.3 mmHg higher than the 0.1±0.4 mmHg predicted for 2,4-dimethylcyclohex-3-ene-1-methyl acetate (CAS 67634-26-8) . This indicates that the formate ester is about 3-fold more volatile under ambient conditions than the dimethyl-substituted acetate analog, leading to faster evaporation and a higher odor-impact at equivalent mass loading in fragrance applications .

Vapor pressure
Data to verify
0.4±0.4 mmHg vs. 0.1±0.4 mmHg (dimethyl acetate analog)
~3-fold higher volatility at 25 °C
Vapor pressure difference may affect fragrance longevity and headspace concentration.
Predicted values; confirm experimentally.
Volatility classification Flavor and fragrance evaporation Headspace analysis

Flash Point and Safety Profile: Cyclohex-3-ene-1-methyl formate vs. Methyl 3-Cyclohexene-1-carboxylate

The predicted flash point of Cyclohex-3-ene-1-methyl formate is 83.7±9.3 °C, which is 34.3 °C higher than the 49.4±9.0 °C flash point of methyl 3-cyclohexene-1-carboxylate . Under the United Nations Globally Harmonized System (GHS) for classification of flammable liquids, a flash point above 60 °C and below 93 °C places the target compound in Category 4, while the methyl carboxylate falls into Category 3 (flash point ≥23 °C and ≤60 °C) . This difference has significant implications for storage, transport, and handling procedures in industrial settings.

Flash point
Data to verify
83.7±9.3 °C (GHS Cat. 4) vs. 49.4±9.0 °C (methyl carboxylate, Cat. 3)
Δ ≈ +34.3 °C higher
Higher flash point may reduce hazard classification and handling requirements.
Predicted flash point; verify with closed-cup measurement.
Process safety Flammable liquid classification Regulatory compliance

Refractive Index and Quality Control: Cyclohex-3-ene-1-methyl formate vs. 3-Cyclohexene-1-methanol

The predicted refractive index (n20/D) of Cyclohex-3-ene-1-methyl formate is 1.459, which is 0.025 units lower than the experimental refractive index of 1.484 reported for its synthetic precursor, 3-cyclohexene-1-methanol (CAS 1679-51-2) . This measurable optical property difference enables rapid, non-destructive discrimination between the ester product and residual alcohol starting material during quality control by refractometry .

Refractive index
Data to verify
n20/D 1.459 (pred.) vs. 1.484 (alcohol precursor)
Δn -0.025
Refractive index difference supports rapid QC discrimination from alcohol precursor.
Predicted value; validate with experimental refractometry.
Purity analysis Refractometry Incoming inspection

Best Research and Industrial Application Scenarios for Cyclohex-3-ene-1-methyl formate Based on Comparative Evidence


Fragrance Intermediate with Defined Volatility and Mid-Range Lipophilicity

With a boiling point of 194.5 °C, a LogP of 1.97, and a vapor pressure of 0.4 mmHg — intermediate between the more volatile methyl carboxylate and the less polar terpinyl formate — Cyclohex-3-ene-1-methyl formate is optimized for fragrance applications requiring a balanced evaporation profile . Its moderate lipophilicity ensures compatibility with both aqueous and oil phases in complex fragrance formulations, while its formate ester functional group provides a distinct olfactory character compared to acetate or carboxylate analogs .

Safer Distillation and Handling in Kilogram-Scale Synthesis

The flash point of 83.7 °C positions Cyclohex-3-ene-1-methyl formate in a less hazardous flammable liquid category (GHS Category 4) compared to the more flammable methyl 3-cyclohexene-1-carboxylate (flash point 49.4 °C, GHS Category 3) . This reduces the need for explosion-proof equipment and specialized storage, making it a preferred intermediate for pilot-plant and production-scale operations where safety compliance costs are a significant factor .

Building Block for Cyclohexene-Functionalized Derivatives via Olefin Chemistry

The unconjugated cyclohex-3-ene double bond in Cyclohex-3-ene-1-methyl formate retains nucleophilic reactivity distinct from conjugated analogs, enabling selective functionalization through epoxidation, dihydroxylation, or hydroformylation without interference from the ester group . The methylene spacer insulates the formate ester from direct electronic effects of the double bond, preserving the ester's stability during olefin-targeted transformations — a regiochemical feature not available in methyl 3-cyclohexene-1-carboxylate where the ester carbonyl is directly conjugated to the ring .

Rapid Incoming Quality Control by Refractometry

The refractive index of 1.459 for Cyclohex-3-ene-1-methyl formate is readily distinguishable from that of its precursor 3-cyclohexene-1-methanol (n20/D = 1.484) . This 0.025-unit difference enables procurement and quality control laboratories to use a handheld refractometer to perform rapid, non-destructive identity checks upon material receipt, detecting residual alcohol or mislabeled shipments in seconds .

Application
Selection Property
Validation Focus
Fragrance formulation studies
Formate ester volatility and LogP balance
Evaporation rate and phase partitioning in product matrices
Pilot-scale synthesis and distillation
Flash point classification (reported GHS Cat. 4)
Process safety margin and storage compliance review
Cyclohexene derivatization studies
Unconjugated alkene without ester conjugation
Regioselectivity in olefin-targeted transformations
Incoming material identity verification
Refractive index discrimination from alcohol precursor
Non-destructive refractometric QC check
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